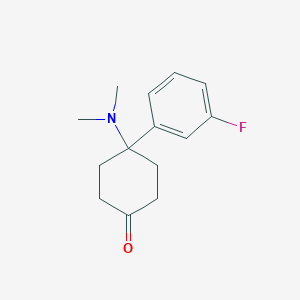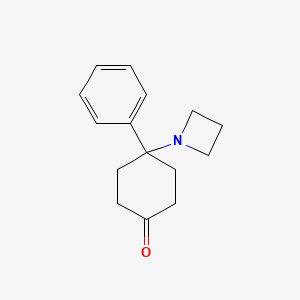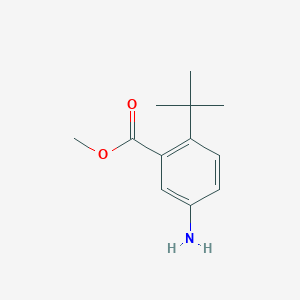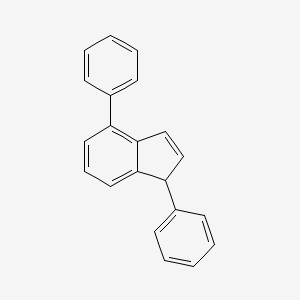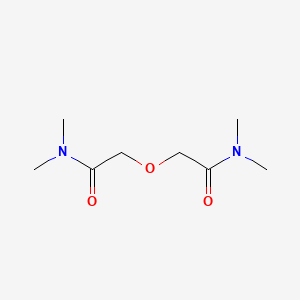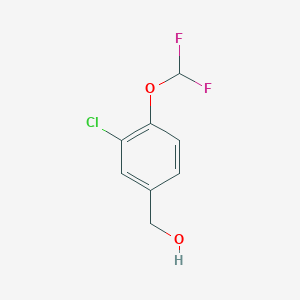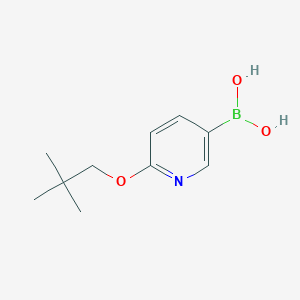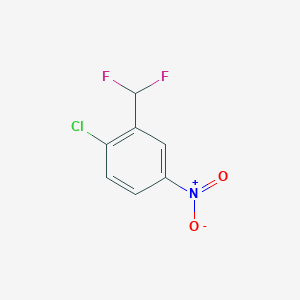
Bismuth Tin eutectic lump
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth Tin eutectic lump is a metallic alloy composed of bismuth and tin in a specific ratio that forms a eutectic mixture. This alloy is known for its low melting point and is commonly used in various industrial applications, particularly in soldering and electronic packaging. The eutectic composition of bismuth and tin allows the alloy to melt and solidify at a single, consistent temperature, making it highly desirable for applications requiring precise thermal control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bismuth Tin eutectic lump typically involves the melting of pure bismuth and tin metals in a specific ratio. The eutectic composition is achieved by combining 58% bismuth and 42% tin by weight. The metals are melted together in a crucible at a temperature above the eutectic point, which is approximately 139°C. Once the metals are fully melted and mixed, the alloy is allowed to cool and solidify, forming the eutectic lump.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale melting and casting processes. The metals are melted in industrial furnaces and then cast into molds to form lumps or ingots. The process is carefully controlled to ensure the correct eutectic composition and to minimize impurities. Advanced techniques such as vacuum melting and hydraulic pressure injection may be used to produce high-purity and uniform eutectic alloys .
Chemical Reactions Analysis
Types of Reactions
Bismuth Tin eutectic lump undergoes various chemical reactions, including oxidation, reduction, and alloying reactions. The alloy is particularly known for its behavior during solidification, where unique microstructures can form.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to air, forming oxides of bismuth and tin. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: Reduction reactions involving this compound are less common but can occur in the presence of strong reducing agents.
Alloying: The alloy can form intermetallic compounds with other metals, such as silver or copper, under specific conditions.
Major Products Formed
The major products formed from the reactions of this compound include bismuth oxide, tin oxide, and various intermetallic compounds. The specific products depend on the reaction conditions and the presence of other elements .
Scientific Research Applications
Bismuth Tin eutectic lump has a wide range of scientific research applications:
Chemistry: Used as a low-melting-point solder in chemical synthesis and analysis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Widely used in electronic packaging, particularly in the production of lead-free solders for electronic components
Mechanism of Action
The mechanism of action of Bismuth Tin eutectic lump primarily involves its low melting point and excellent wettability. When used as a solder, the alloy melts and flows into the gaps between metal surfaces, creating a strong bond upon solidification. The molecular targets and pathways involved include the formation of intermetallic compounds at the interface between the solder and the substrate, which enhances the mechanical strength and electrical conductivity of the joint .
Comparison with Similar Compounds
Similar Compounds
Lead-Tin Eutectic Alloy: Similar in application but contains lead, which is toxic and environmentally harmful.
Silver-Tin Eutectic Alloy: Offers higher mechanical strength but is more expensive.
Indium-Tin Eutectic Alloy: Used in specialized applications requiring very low melting points.
Uniqueness
Bismuth Tin eutectic lump is unique due to its combination of low melting point, non-toxicity, and excellent wettability. Unlike lead-based solders, it is environmentally friendly and safe for use in consumer electronics. Its lower cost compared to silver-based solders makes it an attractive option for a wide range of applications .
Properties
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
